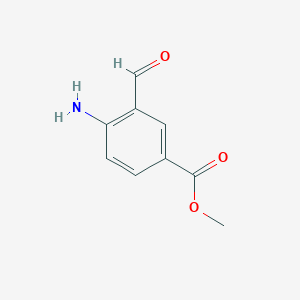

Methyl 4-amino-3-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDSSJJSVMYZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677239 | |

| Record name | Methyl 4-amino-3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841296-15-9 | |

| Record name | Methyl 4-amino-3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-amino-3-formylbenzoate" synthesis from 4-nitro-3-formylbenzoic acid

An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-3-formylbenzoate from 4-nitro-3-formylbenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, starting from 4-nitro-3-formylbenzoic acid. The synthesis is approached as a strategic two-step process: initial esterification of the carboxylic acid followed by the chemoselective reduction of the nitro group. This document delves into the mechanistic underpinnings of each transformation, offers a comparative analysis of various synthetic methodologies, and provides detailed, field-tested experimental protocols. Emphasis is placed on explaining the rationale behind procedural choices, ensuring safety, and validating outcomes. The recommended primary pathway utilizes a Fischer-Speier esterification followed by a robust and selective nitro group reduction using sodium dithionite, which circumvents the hazards of catalytic hydrogenation and the challenging workup of metal-acid systems.

Introduction

This compound is a trifunctional aromatic compound featuring an amine, an aldehyde, and a methyl ester. This unique arrangement of functional groups makes it a highly versatile intermediate for the synthesis of complex heterocyclic scaffolds, which are prevalent in many pharmaceutical agents and functional materials. The strategic synthesis from the readily available 4-nitro-3-formylbenzoic acid presents a practical and efficient route to this key intermediate. The core challenge of this synthesis lies in the judicious selection of reagents and conditions to achieve high yields while preserving the sensitive aldehyde and ester functionalities, particularly during the critical nitro group reduction step.

Overall Synthetic Strategy

The conversion of 4-nitro-3-formylbenzoic acid to this compound is most effectively executed in two distinct steps. The order of these operations is critical for the success of the synthesis.

-

Step 1: Esterification: The carboxylic acid moiety is converted to a methyl ester. Performing this step first protects the acidic proton, which could interfere with certain reduction conditions, and simplifies purification.

-

Step 2: Nitro Group Reduction: The nitro group is selectively reduced to a primary amine. This is the most delicate step, as the chosen reducing agent must not affect the newly formed ester or the existing aldehyde group.

This strategic sequence is outlined in the workflow below.

Caption: High-level two-step synthetic pathway.

Step 1: Fischer-Speier Esterification

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via the Fischer-Speier esterification. This is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.

Mechanistic Rationale

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. A series of proton transfers follows, culminating in the elimination of a water molecule and regeneration of the acid catalyst, yielding the methyl ester. This equilibrium-driven reaction is pushed toward the product by using a large excess of the alcohol (methanol), which also serves as the solvent.

Detailed Experimental Protocol

Objective: To synthesize Methyl 4-nitro-3-formylbenzoate.

Materials:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 4-nitro-3-formylbenzoic acid | C₈H₅NO₅ | 195.13 | 10.0 g | 51.2 mmol |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 150 mL | - |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-3-formylbenzoic acid (10.0 g, 51.2 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL) to the flask and stir to suspend the solid. Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension. The addition is exothermic.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol to approximately one-third of the original volume using a rotary evaporator. c. Slowly pour the concentrated mixture into a beaker containing 300 mL of ice-cold water with stirring. A solid precipitate should form. d. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acid. e. Dry the collected solid under vacuum to yield Methyl 4-nitro-3-formylbenzoate, typically as a pale yellow powder.

Expected Outcome: Yields are generally high, often >90%. The product can be used in the next step without further purification if TLC analysis shows sufficient purity.

Step 2: Chemoselective Nitro Group Reduction

This step is the most critical part of the synthesis. The goal is to reduce the aromatic nitro group to an amine while leaving the aldehyde and ester groups untouched. Several methods exist for nitroarene reduction, each with distinct advantages and disadvantages.[1]

Mechanistic Overview

The reduction of a nitro group to an aniline is a six-electron process that proceeds through several intermediates.[1][2][3] The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), which is finally reduced to the target amine (R-NH₂).[4] The choice of reducing agent determines the reaction conditions and the potential for side reactions.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method is paramount for achieving high chemoselectivity and yield.

| Method | Reagents & Conditions | Pros | Cons | Key Safety Concerns |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂, RT, 1-5 atm | High efficiency, clean (byproduct is H₂O), catalyst is recyclable.[5][6] | Potential for over-reduction of the aldehyde; requires specialized pressure equipment; catalyst can be pyrophoric.[7][8] | Highly flammable H₂ gas; pyrophoric nature of used catalyst requires careful handling and quenching.[9][10][11][12] |

| Metal/Acid Reduction | Fe/AcOH or SnCl₂/HCl | Inexpensive and effective.[5][13] | Requires stoichiometric amounts of metal; workup is often difficult due to formation of gelatinous metal oxides/hydroxides; harsh acidic conditions may hydrolyze the ester.[14][15][16] | Strongly acidic and corrosive reagents; exothermic reactions require careful temperature control. |

| Sodium Dithionite | Na₂S₂O₄, aq. solvent system | Mild conditions, excellent chemoselectivity (spares aldehydes, esters), metal-free, simple workup.[17][18][19] | Requires stoichiometric amounts; reaction in aqueous media can pose solubility challenges for some substrates. | Generally low hazard profile compared to other methods.[18] |

Causality of Choice: For this specific transformation, Sodium Dithionite (Na₂S₂O₄) emerges as the superior choice. Its well-documented ability to selectively reduce nitro groups in the presence of aldehydes and esters makes it ideal.[19] It avoids the significant explosion and fire hazards associated with catalytic hydrogenation and the cumbersome, often low-yielding workups of metal-acid reductions.

Caption: Workflow and hazard comparison for reduction methods.

Recommended Protocol: Sodium Dithionite Reduction

Objective: To synthesize this compound.

Materials:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| Methyl 4-nitro-3-formylbenzoate | C₉H₇NO₅ | 209.16 | 5.0 g | 23.9 mmol |

| Sodium Dithionite | Na₂S₂O₄ | 174.11 | 16.6 g | 95.6 mmol (4 eq) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Water | H₂O | 18.02 | 100 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | - |

| Saturated NaCl (Brine) | - | - | 50 mL | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve Methyl 4-nitro-3-formylbenzoate (5.0 g, 23.9 mmol) in THF (100 mL).

-

Reagent Preparation: In a separate beaker, dissolve sodium dithionite (16.6 g, 95.6 mmol) in water (100 mL).

-

Reaction Execution: Add the aqueous sodium dithionite solution to the stirred THF solution of the nitro compound at room temperature. The reaction is typically exothermic and may be accompanied by a color change from yellow to colorless. Stir vigorously at room temperature for 2-3 hours, monitoring by TLC.

-

Work-up and Isolation: a. Transfer the reaction mixture to a 1 L separatory funnel. b. Add ethyl acetate (150 mL) and shake. Separate the organic layer. c. Extract the aqueous layer again with ethyl acetate (2 x 75 mL).[19] d. Combine all organic extracts and wash with saturated brine (50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Safety and Handling

Professional laboratory safety practices are mandatory. All operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Hazard Analysis of Key Reagents

| Substance | CAS No. | Key Hazards |

| 4-nitro-3-formylbenzoic acid | 6339-55-5 | Irritant; handle with care. |

| Sulfuric Acid | 7664-93-9 | Severe skin and eye burns; highly corrosive.[20][21] |

| Sodium Dithionite | 7775-14-6 | May be harmful if swallowed; self-heating in large quantities. |

| Palladium on Carbon (10%) | 7440-05-3 | Flammable solid; potentially pyrophoric after use.[9][10] |

| Hydrogen Gas | 1333-74-0 | Extremely flammable gas; forms explosive mixtures with air.[8][11][12] |

| This compound | 212322-17-3 | May cause skin, eye, and respiratory irritation.[22][23] |

Procedural Safety Recommendations

-

Esterification: The addition of concentrated sulfuric acid to methanol is highly exothermic and should be done slowly and with cooling if necessary.

-

Catalytic Hydrogenation (If Used): This procedure carries significant risk.[8][10]

-

Ensure all glassware is free of cracks and rated for vacuum/pressure.[10]

-

The reaction system must be thoroughly purged with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen to prevent the formation of an explosive mixture.[9][11]

-

The palladium catalyst is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Never allow the used catalyst to dry in the air. Quench the catalyst by carefully filtering it over a pad of Celite® and immediately submerging the filter cake in water.[9]

-

Summary and Outlook

The synthesis of this compound from 4-nitro-3-formylbenzoic acid is reliably achieved through a two-step sequence of Fischer-Speier esterification and subsequent chemoselective nitro group reduction. While several reduction methods are viable, the use of sodium dithionite offers an optimal balance of efficiency, selectivity, and operational safety, making it the recommended protocol for researchers in both academic and industrial settings. This robust synthetic route provides dependable access to a versatile chemical intermediate crucial for advancing research in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mt.com [mt.com]

- 8. chem.wisc.edu [chem.wisc.edu]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. nexair.com [nexair.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 15. longdom.org [longdom.org]

- 16. reddit.com [reddit.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

An Uncharted Spectral Landscape: The Challenge of Characterizing Methyl 4-amino-3-formylbenzoate

Senior Application Scientist's Foreword: In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and intermediate compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization, providing an empirical fingerprint of a molecule's architecture. This technical guide was intended to provide a comprehensive repository of such data for Methyl 4-amino-3-formylbenzoate, a compound of interest in organic synthesis. However, an exhaustive search of scientific literature and chemical databases has revealed a significant information gap: a complete, publicly available, and verified set of spectroscopic data for this specific molecule could not be located.

This guide will therefore pivot to address this lacuna. We will outline the known information regarding this compound, including its synthesis and potential applications, while transparently acknowledging the absence of its detailed spectral characterization. This document will serve not as a definitive guide to its spectra, but as a call to the scientific community to fill this knowledge void and a framework for how such a characterization, once achieved, should be presented.

This compound: A Molecule of Synthetic Potential

This compound (C₉H₉NO₃) is an aromatic organic compound featuring a benzoate backbone substituted with an amino group at the 4-position and a formyl (aldehyde) group at the 3-position.[1] This unique arrangement of electron-donating (amino) and electron-withdrawing (formyl and methyl ester) groups on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural motifs suggest potential for derivatization to create a diverse library of compounds for biological screening.[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis Strategies

Several synthetic pathways to this compound have been proposed, reflecting its utility as a building block. A common approach involves the modification of a substituted benzoic acid derivative. For instance, one potential route starts from 4-nitro-3-formylbenzoic acid, which would involve a reduction of the nitro group to an amine, followed by esterification of the carboxylic acid.[1] Another conceptual pathway could begin with o-toluidine, proceeding through a series of reactions such as nitration, oxidation of the methyl group, and subsequent reduction and esterification.[1] Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, could also be envisioned to construct this molecule with high efficiency and selectivity.[1]

Illustrative Synthetic Workflow:

References

An In-depth Technical Guide to Methyl 4-amino-3-formylbenzoate: A Versatile Intermediate in Chemical Synthesis

Introduction

Methyl 4-amino-3-formylbenzoate is a trifunctional aromatic compound of significant interest to researchers and professionals in drug discovery, medicinal chemistry, and materials science. Its unique molecular architecture, featuring an amino group, a formyl (aldehyde) group, and a methyl ester on a benzene ring, offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of its molecular structure, chemical identity, and its pivotal role as a building block in the synthesis of more complex molecular entities. While specific experimental data for some of its physicochemical properties are not extensively reported in publicly available literature, this document consolidates the known information and provides expert insights into its synthesis and reactivity, grounded in established chemical principles.

Molecular Structure and Chemical Identity

The cornerstone of understanding the utility of this compound lies in its molecular structure and unambiguous identification.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also known by other names, including 4-amino-3-formyl-benzoic acid methyl ester.[2]

Molecular and Structural Formula

The molecular formula of this compound is C₉H₉NO₃ .[1] This corresponds to a molecular weight of 179.17 g/mol .[1]

The structural formula reveals a benzene ring substituted with three key functional groups:

-

An amino group (-NH₂) at position 4.

-

A formyl group (-CHO) at position 3.

-

A methoxycarbonyl group (-COOCH₃) at position 1.

The relative positions of these groups are crucial to the compound's reactivity and its utility in synthesis.

Caption: 2D structure of this compound.

Chemical Identifiers

For precise identification and database retrieval, the following identifiers are essential:

| Identifier | Value | Source(s) |

| CAS Number | 841296-15-9 | [1] |

| InChI | 1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 | [1] |

| InChIKey | VNDSSJJSVMYZKF-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)N)C=O | [1] |

Physicochemical Properties

| Property | This compound (Predicted/Inferred) | Methyl 4-amino-3-methylbenzoate (Experimental) | Methyl 4-formylbenzoate (Experimental) |

| Appearance | Likely a crystalline solid | White to pale yellow crystalline powder | White to cream or slightly green crystalline powder or chunks |

| Melting Point | Not reported | 116-120 °C | 59-63 °C |

| Boiling Point | Not reported | 314.8 ± 22.0 °C | 265 °C at 760 mmHg |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and chloroform. Moderately soluble in water. | Soluble in ethanol, methanol, chloroform; moderately soluble in water (23.7 mg/mL at 25°C) | Soluble in common organic solvents. |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its preparation and subsequent reactions are of great interest to synthetic chemists.

Synthetic Pathways

Several synthetic routes to this compound have been reported, generally involving the construction of the substituted benzene ring followed by functional group manipulations.[1]

One common and logical approach starts from 4-nitro-3-formylbenzoic acid . This method involves two key transformations: the reduction of the nitro group to an amino group and the esterification of the carboxylic acid to a methyl ester.[1]

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis from 4-Nitro-3-formylbenzoic Acid (Illustrative)

This protocol is a representative procedure based on standard organic synthesis methodologies for the reduction of an aromatic nitro group and Fischer esterification.

Step 1: Reduction of 4-Nitro-3-formylbenzoic Acid

-

In a round-bottom flask, dissolve 4-nitro-3-formylbenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-amino-3-formylbenzoic acid.

Step 2: Esterification of 4-Amino-3-formylbenzoic Acid

-

Suspend the crude 4-amino-3-formylbenzoic acid in anhydrous methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

-

After cooling to room temperature, carefully neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The three functional groups of this compound each offer distinct reactivity, making it a versatile synthon.

-

Amino Group: The nucleophilic amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. It can also participate in condensation reactions with carbonyl compounds to form imines (Schiff bases).[1]

-

Formyl Group: The electrophilic aldehyde is susceptible to nucleophilic attack. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination.[1] It is also a key participant in various condensation reactions for the formation of heterocyclic rings.

-

Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or amidation.[1]

This multi-functionality allows for sequential and selective reactions, providing access to a wide range of complex molecules.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity or material properties.

Pharmaceutical and Medicinal Chemistry

This compound is a valuable building block in the synthesis of pharmaceuticals.[1] Its structure is particularly well-suited for the construction of heterocyclic scaffolds, which are prevalent in many drug molecules. The amino and formyl groups can be used in cyclization reactions to form fused ring systems. While specific examples of marketed drugs derived directly from this intermediate are not prominent in the literature, its potential is evident. For instance, it can be envisioned as a precursor for the synthesis of quinoline derivatives, a class of compounds known for a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1]

Organic Synthesis and Materials Science

In organic synthesis, this compound serves as a versatile starting material for multi-step synthetic sequences.[1] The differential reactivity of its functional groups allows for a programmed approach to building molecular complexity. Its derivatives may also find applications in the development of agrochemicals and materials such as dyes and polymers.[1]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehydic proton in the downfield region (δ ≈ 9.5-10.5 ppm).- Signals for the aromatic protons, with splitting patterns determined by their coupling with each other.- A singlet for the methyl ester protons (δ ≈ 3.8-4.0 ppm).- A broad singlet for the amino protons. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (δ ≈ 190-200 ppm).- A signal for the ester carbonyl carbon (δ ≈ 165-175 ppm).- Signals for the aromatic carbons in the aromatic region (δ ≈ 110-160 ppm).- A signal for the methyl ester carbon (δ ≈ 50-55 ppm). |

| IR Spectroscopy | - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- C=O stretching of the aldehyde (around 1690-1715 cm⁻¹).- C=O stretching of the ester (around 1715-1730 cm⁻¹).- C-N and C-O stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound.[1] |

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique combination of amino, formyl, and methyl ester groups provides multiple avenues for chemical modification, making it a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. While a comprehensive set of experimentally determined physicochemical data is not yet widely available, its synthesis and reactivity are well-grounded in the principles of modern organic chemistry. As the demand for novel and complex molecules continues to grow, the utility of such well-equipped building blocks is poised to become even more critical.

References

An In-depth Technical Guide to the Reactivity and Functional Group Analysis of Methyl 4-amino-3-formylbenzoate

Abstract

Methyl 4-amino-3-formylbenzoate (MAFB) is a trifunctional aromatic compound of significant interest in medicinal and synthetic chemistry. Possessing an amine, a formyl (aldehyde), and a methyl ester group on a single benzene scaffold, it represents a versatile building block for the synthesis of complex heterocyclic systems and bioactive molecules.[1] This guide provides a comprehensive analysis of the distinct reactivity profiles of each functional group, explores the principles of chemoselectivity in its transformations, and offers validated experimental protocols for its key reactions. The insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this intermediate.

Introduction and Molecular Profile

This compound, with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol , is a crystalline solid that serves as a pivotal precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its value lies in the orthogonal reactivity of its three functional groups, which can be addressed selectively under carefully controlled conditions. Understanding the electronic and steric interplay between the nucleophilic amino group, the highly electrophilic formyl group, and the less reactive methyl ester is fundamental to its strategic application in multistep synthesis.

Physical and Spectroscopic Data

Accurate characterization is the bedrock of synthetic chemistry. The data below provides the key identifiers and spectroscopic signatures for MAFB.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 841296-15-9 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)C=O | [1] |

| ¹H NMR (Aldehyde) | Singlet, ~10.0-10.2 ppm | [1] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 179 | [1] |

The proton NMR spectrum is particularly diagnostic, with the aldehydic proton appearing far downfield due to the deshielding effects of the carbonyl group and the aromatic ring.[1] The mass spectrum confirms the molecular weight, with fragmentation patterns corresponding to the loss of methoxy and formyl groups.[1]

Functional Group Reactivity: A Chemoselective Approach

The synthetic utility of MAFB is defined by the differential reactivity of its functional groups. The formyl group is the most electrophilic and thus the most reactive towards nucleophiles. The amino group is a potent nucleophile and an ortho-, para-director. The ester is the least reactive electrophile of the three. This hierarchy allows for a high degree of chemoselectivity.

Caption: Chemoselective pathways for this compound.

The Formyl Group: The Epicenter of Reactivity

The aldehyde functionality is the most versatile handle on the MAFB molecule, readily participating in a variety of transformations.

-

Schiff Base Formation: Condensation with primary amines is often the first step in building more complex scaffolds.[2][3] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate. The resulting imine is a key structure in many biologically active compounds.

-

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents like sodium borohydride (NaBH₄).[4] The key to selectivity is choosing a reagent that is reactive enough to reduce the aldehyde but not the less electrophilic ester.[5][6] Stronger reagents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.[6]

-

Oxidation: Vigorous oxidation can convert the formyl group into a carboxylic acid, yielding a dicarboxylic acid derivative.[1]

-

Cyclization Reactions: The aldehyde can participate in intramolecular or intermolecular cyclizations. For example, in reactions analogous to the Friedländer synthesis, it can condense with active methylene compounds to form quinoline rings.[7][8]

The Amino Group: Nucleophile and Director

The primary amino group is a strong nucleophile and a powerful activating group for the aromatic ring.

-

N-Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amide bonds. This is a common strategy to protect the amine or to introduce new functional moieties.

-

Intramolecular Catalysis: While less pronounced than in 2-aminobenzoates, the 4-amino group can influence the reactivity of the ester. Studies on 2-aminobenzoate esters have shown that the neighboring amine can act as an intramolecular general base catalyst, significantly accelerating ester hydrolysis by a factor of 50-100 fold compared to the 4-amino isomer.[9][10][11][12] This highlights the importance of substituent positioning in dictating reaction mechanisms.

-

The Pictet-Spengler Reaction: This powerful ring-forming reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.[13] While MAFB itself is not the typical tryptamine substrate, its derivatives, or its use as the aldehyde component with other tryptamines, allows for the synthesis of complex tetrahydro-β-carboline frameworks, which are core structures in many natural products and pharmaceuticals.[14][15][16]

The Methyl Ester: The Latent Carboxyl

The methyl ester is the most robust of the three functional groups, typically requiring more forcing conditions to react.[17]

-

Hydrolysis: Saponification using a strong base (e.g., NaOH) followed by acidic workup will convert the ester to the corresponding carboxylic acid. This unmasks a new reactive site for further functionalization, such as amide bond formation via peptide coupling reagents.

-

Direct Amidation: While hydrolysis followed by coupling is more common, direct conversion of the ester to an amide can be achieved under specific conditions, for example, by heating with an amine or using reagents like sodium amidoboranes.[1]

-

Reduction: As mentioned, a potent reducing agent like LiAlH₄ is required to reduce the ester to a primary alcohol.[6][18] This lack of reactivity towards milder agents is the cornerstone of many chemoselective strategies involving this molecule.

Validated Experimental Protocols

The following protocols are provided as self-validating systems, with built-in checks and explanations for key steps.

Caption: General experimental workflow for MAFB transformations.

Protocol 1: Selective Reduction of the Formyl Group

This protocol details the conversion of MAFB to Methyl 4-amino-3-(hydroxymethyl)benzoate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (approx. 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and stir for 15 minutes to bring the internal temperature to 0-5 °C. This step is critical to moderate the exothermic reaction and enhance selectivity.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) slowly in small portions over 20 minutes.

-

Causality Insight: Portion-wise addition is crucial to control the rate of hydrogen gas evolution, a byproduct of the reaction of NaBH₄ with the protic solvent.[4]

-

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The aldehyde is significantly more nonpolar than the resulting alcohol, allowing for easy visualization of progress.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1M HCl until gas evolution ceases and the pH is slightly acidic.

-

Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purification: The resulting primary alcohol can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Protocol 2: Schiff Base Formation with Aniline

This protocol describes the synthesis of Methyl 4-amino-3-((phenylimino)methyl)benzoate.

-

Reaction Setup: To a solution of MAFB (1.0 eq.) in ethanol, add aniline (1.05 eq.).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Causality Insight: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

-

-

Reaction: Heat the mixture to reflux and monitor by TLC. The formation of the imine product, which is typically a colored compound, can often be observed visually.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Purification: If necessary, the product can be further purified by recrystallization.

Protocol 3: Saponification of the Methyl Ester

This protocol outlines the conversion of MAFB to 4-amino-3-formylbenzoic acid.

-

Reaction Setup: Suspend MAFB (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 ratio).

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq.) and heat the mixture to 50-60 °C. The solid should dissolve as the reaction proceeds.

-

Causality Insight: Using excess base ensures the reaction goes to completion, as the hydrolysis is reversible under neutral or acidic conditions. The reaction is driven by the formation of the stable carboxylate salt.[17]

-

-

Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

-

Workup: Cool the reaction mixture in an ice bath and carefully acidify with 2M HCl until the pH is ~3-4. The carboxylic acid product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Conclusion

This compound is a powerful and versatile synthetic intermediate whose full potential is unlocked through a detailed understanding of its functional group reactivity. By leveraging the inherent differences in the electrophilicity and nucleophilicity of its aldehyde, amine, and ester moieties, chemists can devise elegant and efficient synthetic routes to a vast array of complex molecules. The protocols and analyses presented in this guide serve as a foundational resource for scientists aiming to incorporate this valuable building block into their research and development programs.

References

- 1. Buy this compound | 841296-15-9 [smolecule.com]

- 2. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lookchem.com [lookchem.com]

- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]

- 15. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 18. Carbonyl reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-amino-3-formylbenzoate

For distribution to: Researchers, scientists, and drug development professionals

Introduction

Methyl 4-amino-3-formylbenzoate is an organic compound of increasing interest in the pharmaceutical and chemical synthesis sectors. Its unique trifunctional structure, featuring an aromatic amine, an aldehyde, and a methyl ester, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules and potential active pharmaceutical ingredients (APIs). Understanding the fundamental physicochemical properties of this compound, specifically its solubility in common laboratory solvents and its stability under various stress conditions, is paramount for its effective utilization in research and development, formulation, and manufacturing.

This technical guide provides a comprehensive overview of the expected solubility and stability profile of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to predict its behavior. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine these critical parameters with a high degree of scientific integrity. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and successful drug development.

I. Predicted Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for various formulation strategies. The structure of this compound, possessing both polar (amine, aldehyde, ester) and non-polar (benzene ring) moieties, suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," the expected solubility in a range of common laboratory solvents is summarized below. It is important to note that these are qualitative predictions; quantitative determination requires experimental validation as detailed in the subsequent protocol.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The amino and carbonyl groups can participate in hydrogen bonding with protic solvents. A publication has confirmed its dissolution in methanol.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to facilitate dissolution. A patent document suggests its solubility in ethyl acetate during an extraction process.[2] |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar, hydrocarbon-based solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds. |

II. Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a robust experimental determination of solubility is essential. Both kinetic and thermodynamic solubility assays are valuable, providing different insights into the compound's behavior.[3][4]

A. Kinetic Solubility Assay

This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5]

Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: In a 96-well plate, add a small volume of each DMSO stock dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

-

Incubation: Seal the plate and incubate for a defined period (e.g., 2 hours) at room temperature with constant shaking.

-

Filtration: Filter the samples through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6] A standard calibration curve should be used for accurate quantification.

B. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound and is considered the "gold standard" for solubility measurement.[7][8]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration using a validated HPLC-UV method.

III. Predicted Stability Profile and Degradation Pathways

The stability of an API is a critical quality attribute that can impact its safety and efficacy. The functional groups in this compound suggest several potential degradation pathways.

-

Oxidative Degradation: The aromatic amine and aldehyde functional groups are susceptible to oxidation.[9][10] The aldehyde can be oxidized to a carboxylic acid, while the aromatic amine can undergo complex oxidation reactions, potentially leading to colored degradants.

-

Hydrolytic Degradation: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.[11][12]

-

Photodegradation: Aromatic compounds, especially those with aldehyde and amine functionalities, can be sensitive to light.[2][13] Exposure to UV or visible light may lead to the formation of photolytic degradation products.

-

Thermal Degradation: Elevated temperatures can provide the energy for various degradation reactions. The stability of aminobenzoate esters can vary with temperature.[14]

IV. Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6][15] These studies are a regulatory expectation as outlined in the International Council for Harmonisation (ICH) guidelines.[16]

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

-

Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water). Also, prepare samples of the solid compound.

-

Application of Stress Conditions: Expose the samples to the following stress conditions as per ICH guidelines[16]:

-

Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store solid and solution samples at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3] A dark control should be maintained for comparison.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) or until significant degradation (e.g., 5-20%) is observed.

-

Sample Quenching: Neutralize the acidic and basic samples. Cool the thermally stressed samples.

-

Analysis: Analyze all samples, including the unstressed control, using a stability-indicating HPLC method. A diode-array detector (DAD) can be used to assess peak purity, and a mass spectrometer (MS) can be used for the identification of degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Perform a mass balance calculation to ensure that all degradation products are accounted for.

-

Identify the major degradation products and propose degradation pathways.

-

V. Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method.[17][18] This method must be able to separate the intact API from its degradation products and any process-related impurities.

Logical Flow for Stability-Indicating Method Development

Caption: Logical flow for developing a stability-indicating HPLC method.

Conclusion

While specific, published quantitative data on the solubility and stability of this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from its chemical structure and the properties of analogous compounds. This guide provides a framework for researchers to approach the handling, formulation, and analysis of this versatile intermediate. The detailed experimental protocols for determining quantitative solubility and for conducting forced degradation studies offer a robust, scientifically sound pathway to generating the necessary data for advancing research and development programs. Adherence to these methodologies will ensure the production of high-quality, reliable data, which is the cornerstone of scientific integrity and successful drug development.

References

- 1. Mechanism of the alkaline hydrolysis of methyl 2-benzoylbenzoates - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. inventivapharma.com [inventivapharma.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. homework.study.com [homework.study.com]

- 12. quora.com [quora.com]

- 13. personal.tcu.edu [personal.tcu.edu]

- 14. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 15. sgs.com [sgs.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-3-formylbenzoate

This guide provides a comprehensive technical overview of Methyl 4-amino-3-formylbenzoate, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical properties of this compound, with a core focus on its melting and boiling points. Beyond a simple recitation of values, this guide explains the scientific principles behind the determination of these properties and provides actionable, field-tested protocols for their experimental verification, ensuring both theoretical understanding and practical applicability.

Introduction to a Versatile Building Block

This compound (CAS No. 841296-15-9) is an aromatic organic compound featuring a benzoate methyl ester with both an amino (-NH₂) and a formyl (-CHO) group as substituents on the benzene ring.[1] Its molecular formula is C₉H₉NO₃, and it has a molecular weight of approximately 179.17 g/mol .[1] The unique arrangement of these functional groups—an electron-donating amino group and an electron-withdrawing formyl group—makes it a valuable and versatile intermediate in the synthesis of more complex molecules.[1] Consequently, it finds significant application in the pharmaceutical, agrochemical, and materials science sectors as a precursor for bioactive molecules and novel compounds.[1] A precise understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physicochemical Properties

The physical state and thermal behavior of a compound are critical parameters that influence its handling, reaction conditions, and purification strategies. For a crystalline solid like this compound, the melting and boiling points are fundamental identifiers of its purity and stability.

| Property | Value | Source(s) |

| CAS Number | 841296-15-9 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.18 g/mol | [2] |

| Melting Point | 122-124 °C | [2] |

| Boiling Point | 374.2 °C at 760 mmHg | [2] |

The relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding involving the amino and formyl groups. The high boiling point is consistent with an aromatic compound of its molecular weight, further augmented by polar functional groups that increase intermolecular forces.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities typically cause a depression and broadening of the melting range.

Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.

Causality in a Self-Validating System: The principle relies on the precise and slow heating of a finely packed sample to observe the exact temperatures of initial and complete liquefaction. The use of a calibrated thermometer and a controlled heating rate ensures accuracy and reproducibility, making the protocol inherently self-validating.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is crushed into a fine powder on a watch glass.

-

Capillary Tube Packing: A capillary tube, sealed at one end, is tapped open-end-down into the powder. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface or by dropping it down a long glass tube. Proper packing is crucial for efficient heat transfer.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block and sample.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating determination can be performed first to get a preliminary value. A fresh sample must be used for the accurate determination.

-

Accurate Determination: Heat the block rapidly to about 15-20 °C below the expected melting point (122-124 °C). Then, decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point of this compound is quite high (374.2 °C), which presents experimental challenges such as potential decomposition. Therefore, vacuum distillation or micro-boiling point determination methods are often preferred.

Protocol: Micro Boiling Point Determination (Siwoloboff Method)

This method is suitable for small quantities of liquid and relies on observing the temperature at which a rapid stream of bubbles emerges from a sealed capillary.

Scientific Rationale: A small, inverted capillary tube is placed in the sample liquid. As the sample is heated, the air trapped in the inverted capillary expands and escapes. Upon further heating, the sample's vapor enters the capillary. When the assembly is cooled, the point at which the liquid is drawn back into the capillary indicates that the external pressure equals the vapor pressure of the substance; this temperature is the boiling point.

Step-by-Step Methodology:

-

Sample Preparation: Place a few drops of the liquid sample (if melted, or a solution in a high-boiling solvent) into a small-diameter test tube (e.g., a Durham tube).

-

Capillary Setup: Take a standard melting point capillary tube. Seal one end using a flame. Place the capillary tube into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., silicone oil for high temperatures). The heating medium must have a boiling point significantly higher than the sample's.

-

Observation: Heat the bath slowly (2-3 °C per minute) once approaching the expected boiling point. Observe the inverted capillary. You will see a slow stream of bubbles as trapped air expands.

-

Recording the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the sample is boiling. Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubble stream stops and the liquid just begins to enter the capillary is the boiling point.

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The physical properties of this compound, particularly its melting point of 122-124 °C and boiling point of 374.2 °C, are defining characteristics that are essential for its application in scientific research and development.[2] The protocols detailed in this guide provide a robust framework for the empirical verification of these values, grounded in established chemical principles. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

The Emergence of a Versatile Building Block: A Technical Guide to Methyl 4-amino-3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its versatility and efficiency as a synthetic intermediate. Methyl 4-amino-3-formylbenzoate, a seemingly unassuming aromatic compound, represents a confluence of functional groups that render it a highly valuable building block in the construction of complex bioactive molecules.[1] With an amino group activating the aromatic ring and directing subsequent substitutions, a formyl group poised for a variety of transformations, and a methyl ester providing a handle for further modification, this compound is a testament to the elegance and utility of multifunctional scaffolds. This technical guide delves into the discovery, synthesis, and applications of this compound, offering insights into its chemical personality and its role in the development of pharmaceuticals.

The Historical Context: An Evolution of Synthetic Strategy

While a singular moment of "discovery" for this compound is not prominently documented in the annals of chemical literature, its conceptualization and synthesis can be understood as a logical progression of established synthetic methodologies. The late 19th and early 20th centuries saw the advent of powerful formylation reactions that enabled the introduction of the crucial aldehyde functionality onto aromatic rings.

The Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927, provided a mild and efficient method for the formylation of electron-rich aromatic compounds using a substituted formamide and phosphorus oxychloride.[2][3] This reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile in an electrophilic aromatic substitution.[4] Given that the amino group in a methyl aminobenzoate is a strong activating group, the Vilsmeier-Haack reaction presents a plausible and effective route for the ortho-formylation of such substrates.[3]

Simultaneously, the development of synthetic routes to substituted aminobenzoates, often starting from the corresponding nitro compounds, laid the groundwork for the creation of a diverse array of aromatic building blocks. The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry, and the subsequent esterification of the carboxylic acid, or vice-versa, are routine and high-yielding procedures.

Therefore, the "discovery" of this compound can be viewed not as a serendipitous event, but as the deliberate application of a growing arsenal of synthetic tools to create a molecule with a specific and desirable arrangement of functional groups.

The Synthetic Landscape: Crafting this compound

The synthesis of this compound can be approached from several strategic directions, each with its own merits and considerations. The choice of a particular route often depends on the availability of starting materials, desired scale, and considerations of atom economy and green chemistry.[1]

Route 1: Ortho-Formylation of Methyl 4-Aminobenzoate via the Vilsmeier-Haack Reaction

This is arguably the most direct and conceptually straightforward approach. The electron-donating amino group strongly activates the aromatic ring towards electrophilic substitution and directs the incoming formyl group to the ortho position.

Reaction Causality: The strong +M (mesomeric) effect of the amino group increases the electron density at the ortho and para positions. Since the para position is already occupied by the methyl ester, the electrophilic Vilsmeier reagent is directed to the ortho position. The use of phosphorus oxychloride with dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent in situ, which is reactive enough to formylate the activated ring under relatively mild conditions.[3]

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (1.2 equivalents) in anhydrous DMF (5 volumes) to 0°C.

-

Reaction with Substrate: Dissolve Methyl 4-aminobenzoate (1 equivalent) in anhydrous DMF (3 volumes) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Hydrolysis and Neutralization: Add a solution of sodium hydroxide or sodium carbonate to neutralize the mixture to a pH of 7-8. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack synthesis workflow.

Route 2: Multi-step Synthesis from a Nitro Precursor

This route offers an alternative strategy, particularly if the corresponding nitro-substituted starting material is readily available. This approach involves three key transformations: nitration, reduction, and esterification, with the order of these steps being adaptable. A plausible sequence is the reduction of a pre-existing nitro-formyl-benzoic acid followed by esterification.

Reaction Causality: This pathway leverages the well-established chemistry of nitro group reduction, which can be achieved with high efficiency using various reagents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The subsequent esterification is a classic acid-catalyzed reaction. This route provides good control over the substitution pattern as the directing effects of the substituents are well-defined at each step.

Experimental Protocol (from Methyl 3-formyl-4-nitrobenzoate):

-

Reduction of the Nitro Group: Dissolve Methyl 3-formyl-4-nitrobenzoate (1 equivalent) in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The resulting this compound can be purified by recrystallization or column chromatography.

Reaction Pathway from a Nitro Precursor

Caption: Synthesis from a nitro precursor.

Spectroscopic and Physicochemical Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physicochemical properties and expected spectroscopic data.

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | Expected to be a crystalline solid |

| ¹H NMR (Predicted) | |

| δ ~3.9 ppm (s, 3H) | -OCH₃ protons |

| δ ~6.8-7.0 ppm (d, 1H) | Aromatic proton ortho to -NH₂ |

| δ ~7.8-8.0 ppm (dd, 1H) | Aromatic proton ortho to -CHO |

| δ ~8.1-8.3 ppm (d, 1H) | Aromatic proton ortho to -COOCH₃ |

| δ ~9.8 ppm (s, 1H) | -CHO proton |

| δ ~4.5-5.5 ppm (br s, 2H) | -NH₂ protons |

| ¹³C NMR (Predicted) | |

| δ ~52 ppm | -OCH₃ carbon |

| δ ~115-155 ppm | Aromatic carbons |

| δ ~166 ppm | Ester carbonyl carbon |

| δ ~190 ppm | Aldehyde carbonyl carbon |

| IR (Predicted, cm⁻¹) | |

| ~3400-3200 | N-H stretching (amine) |

| ~2820, 2720 | C-H stretching (aldehyde) |

| ~1720 | C=O stretching (ester) |

| ~1680 | C=O stretching (aldehyde) |

| Mass Spec (m/z) | 179 (M⁺) |

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1] Its strategic placement of functional groups allows for the construction of complex heterocyclic systems.

While direct examples of its use in blockbuster drugs are not as prevalent as its isomers, its utility can be inferred from the applications of closely related compounds. For instance, Methyl 3-amino-4-methylbenzoate is a key intermediate in the synthesis of the antihypertensive drug Telmisartan .[5] Similarly, Methyl 4-amino-3-methylbenzoate is used in the synthesis of neuroprotective hydrazides for potential Alzheimer's treatment.[6]

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, such as:

-

Quinazolines and Quinolines: The amino and formyl groups can readily undergo condensation reactions with suitable reagents to form these important heterocyclic cores, which are present in numerous bioactive compounds.

-

Benzimidazoles: Condensation with ortho-phenylenediamines can lead to the formation of benzimidazole derivatives, a privileged scaffold in medicinal chemistry.

The presence of the methyl ester also allows for its conversion to other functional groups, such as amides or carboxylic acids, further expanding its synthetic utility.

Conclusion: A Foundation for Innovation

This compound stands as a testament to the power of strategic synthesis. While its own history may be intertwined with the broader development of organic chemistry, its future applications are poised for significant impact. For researchers and scientists in drug development, this molecule offers a reliable and versatile platform for the creation of novel chemical entities. Its efficient synthesis and the rich chemistry of its functional groups ensure that this compound will continue to be a valuable tool in the quest for new medicines and materials.

References

- 1. Buy this compound | 841296-15-9 [smolecule.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Methyl 3-amino-4-methylbenzoate: Synthesis and Crystal Structure_Chemicalbook [chemicalbook.com]

- 6. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]

"Methyl 4-amino-3-formylbenzoate" safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling and Application of Methyl 4-amino-3-formylbenzoate

Introduction: A Versatile Intermediate in Modern Synthesis

This compound (CAS No: 841296-15-9) is an organic compound with the molecular formula C₉H₉NO₃.[1] This molecule is of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a benzoate core functionalized with both an amino and a formyl (aldehyde) group, makes it a valuable and versatile intermediate in the synthesis of more complex bioactive molecules and primary or secondary amides.[1] Research has suggested that derivatives of this compound may possess anti-inflammatory and antimicrobial properties, highlighting its potential in the development of novel therapeutic agents.[1]

Given its role as a reactive building block, a thorough understanding of its safety profile and handling requirements is paramount for any researcher or drug development professional. This guide provides a comprehensive overview of the material's safety data, handling protocols, and emergency procedures, synthesized from available information on the compound and its structural analogs. The protocols herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research.

Section 1: Hazard Identification and Toxicological Profile

Primary Potential Hazards (Inferred from Structural Analogs):

-

Skin Irritation: Similar aromatic amino and formyl compounds are known to cause skin irritation.[2][3][4] Prolonged or repeated contact should be avoided.

-

Serious Eye Irritation: Contact with eyes is likely to cause serious irritation and potential damage.[2][3][4][5]

-

Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2][3]

-

Harmful if Swallowed/Inhaled/Absorbed: Analogous compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[2][4]

It is imperative to handle this compound under the assumption that these hazards are present until specific toxicological data becomes available.

Section 2: Laboratory Handling and Engineering Controls

The causality behind safe handling protocols is to create multiple barriers between the researcher and the chemical. This involves a combination of environmental controls and personal diligence.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing and manipulation of solid this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.[2][6] This is critical to prevent the inhalation of any fine dust particles.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6][7]

-

Proximity to Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE): The Essential Barrier

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][7]

-

Hand Protection: Use impervious gloves (e.g., nitrile) and change them immediately if contamination occurs.[8]

-

Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger quantities, consider additional protective clothing.[6]

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][5][7]

Safe Handling Practices:

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

-

Keep the compound away from heat and sources of ignition.[2][6]

-

Wash hands thoroughly after handling the substance, even if gloves were worn.[5][8]

Section 3: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

| Parameter | Recommendation | Rationale |

| Storage Condition | Store in a cool, dry, and well-ventilated place.[2][5][6] | Prevents degradation and reduces the vapor pressure of any potential volatile impurities. |

| Container | Keep in a tightly sealed, original container.[2][5][6][8] | Prevents contamination and exposure to air or moisture. |

| Inert Atmosphere | For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][6] | The compound may be sensitive to air and/or moisture, which could lead to degradation over time.[2] |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases.[6] | These substances can react exothermically or catalytically degrade the compound. |

Section 4: Emergency and First-Aid Procedures

Rapid and informed response during an emergency can significantly mitigate harm.

First-Aid Measures:

-

After Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical advice.[5][6][8]

-

After Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

-

After Swallowing: Clean the mouth with water and make the victim drink water (two glasses at most). Do not induce vomiting. Call a physician or poison control center immediately.[5][8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[5][6]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures:

-